3,5-Dimethoxyphenyl trifluoromethanesulfonate

C-H activation heterobiaryl synthesis palladium catalysis

3,5-Dimethoxyphenyl trifluoromethanesulfonate (CAS 60319‑09‑7) is an electron‑rich aryl triflate bearing two methoxy substituents in meta‑position relative to the triflate leaving group. This substitution pattern markedly increases the electron density of the aromatic ring, thereby enabling reliable participation in palladium‑catalyzed cross‑coupling reactions where electron‑deficient aryl triflates fail entirely.

Molecular Formula C9H9F3O5S
Molecular Weight 286.23 g/mol
CAS No. 60319-09-7
Cat. No. B1599350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxyphenyl trifluoromethanesulfonate
CAS60319-09-7
Molecular FormulaC9H9F3O5S
Molecular Weight286.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OC
InChIInChI=1S/C9H9F3O5S/c1-15-6-3-7(16-2)5-8(4-6)17-18(13,14)9(10,11)12/h3-5H,1-2H3
InChIKeyXCOBIQQRDHVTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxyphenyl Trifluoromethanesulfonate (CAS 60319-09-7): An Electron-Rich Aryl Triflate for Controlled Cross-Coupling – Procurement-Critical Product Data


3,5-Dimethoxyphenyl trifluoromethanesulfonate (CAS 60319‑09‑7) is an electron‑rich aryl triflate bearing two methoxy substituents in meta‑position relative to the triflate leaving group . This substitution pattern markedly increases the electron density of the aromatic ring, thereby enabling reliable participation in palladium‑catalyzed cross‑coupling reactions where electron‑deficient aryl triflates fail entirely [1]. The compound is supplied as a liquid (density 1.415 g/mL at 25 °C, refractive index n20/D 1.4640) and serves as a key electrophilic building block for installing the 3,5‑dimethoxyphenyl motif into heterobiaryl and biaryl scaffolds .

Why 3,5-Dimethoxyphenyl Triflate Cannot Be Simply Replaced by Another Aryl Triflate – Key Evidence for Informed Procurement


Aryl triflates are not interchangeable electrophiles; their reactivity is dictated by the electronic character of the aromatic ring substituents. Electron‑poor aryl triflates (e.g., 4‑nitrophenyl or 4‑benzoylphenyl triflate) undergo rapid S–O bond cleavage to regenerate the parent phenol, yielding no cross‑coupling product (0% isolated yield) [1]. In contrast, electron‑rich variants such as 3,5‑dimethoxyphenyl triflate consistently deliver the desired heterobiaryl products under the same catalytic conditions [1]. This electronic dichotomy means that procurement of an incorrect aryl triflate results not merely in a lower yield but in a fundamentally different reaction outcome and wasted resources. For any synthesis requiring the 3,5‑dimethoxyphenyl group, no other aryl triflate can serve as a drop‑in replacement.

3,5-Dimethoxyphenyl Trifluoromethanesulfonate – Direct Comparative Performance Data Against Structural Analogs


Electronic Activation: Coupling Yield vs. Electron-Deficient Aryl Triflates Under Identical Conditions

In a head-to-head study of aryl triflate performance in Pd‑catalyzed direct C–H arylation of heteroarenes, 3,5‑dimethoxyphenyl triflate afforded the desired 5‑arylated 2‑n‑propylthiazole product in 61% isolated yield. Under the identical catalytic system (Pd(OAc)₂/PPh₃, KOAc, DMF, 150 °C, 20 h), the electron‑deficient 4‑nitrophenyl triflate and 4‑benzoylphenyl triflate gave 0% yield, with complete conversion to the corresponding phenols [1]. This demonstrates that the electron‑rich 3,5‑dimethoxy substitution pattern is a prerequisite for productive coupling.

C-H activation heterobiaryl synthesis palladium catalysis

Efficient and Scalable Synthesis: 90% Yield in a Single-Step Procedure from 3,5-Dimethoxyphenol

A robust synthetic method is disclosed in Chinese Patent CN111393265, which describes the reaction of 3,5‑dimethoxyphenol with trifluoromethanesulfonyl chloride in toluene using sodium carbonate as base, delivering 3,5‑dimethoxyphenyl trifluoromethanesulfonate as a colorless liquid in 90% isolated yield after a straightforward aqueous workup and solvent distillation [1]. This high yield, combined with the use of inexpensive reagents and simple purification (no chromatography required), supports reliable and cost‑effective procurement at scale.

process chemistry triflate synthesis patent route

Mechanistic Behavior: Nucleophilic Attack at Sulfur vs. Aryl Cation Generation – Avoiding Undesired Side Reactivity

A systematic solvolysis study encompassing 14 aryl triflates (including 3,5‑dimethoxyphenyl triflate) demonstrated that under nucleophilic conditions, the sole reaction pathway is nucleophilic attack at sulfur with S–O bond cleavage, yielding exclusively the parent phenol [1]. No evidence for aryl cation intermediates was found for any aryl triflate examined. This stands in contrast to earlier mechanistic assumptions about aryl triflate solvolysis and has direct practical consequences: when strong nucleophiles are present in the reaction mixture, the triflate leaving group is preferentially consumed via a sulfonate‑cleavage pathway rather than participating in productive cross‑coupling, a critical consideration for solvent and reagent selection.

solvolysis aryl cation reaction mechanism

Physical Properties Favoring Liquid‑Phase Handling: Boiling Point, Density, and Refractive Index Benchmarked Against Closely Related Aryl Triflates

3,5‑Dimethoxyphenyl trifluoromethanesulfonate is isolated and supplied as a liquid at ambient temperature, with a boiling point of 240–241 °C at 1013 hPa, density of 1.415 g/mL at 25 °C, and refractive index n20/D 1.4640 . In contrast, many electron‑poor or sterically hindered aryl triflates are low‑melting solids that require dissolution before use in automated parallel synthesis or flow‑chemistry platforms. The liquid physical state simplifies aliquotting, accurate mass delivery by syringe or automated liquid handler, and solvent‑free purification via short‑path distillation.

physical properties liquid handling purification

High-Impact Application Scenarios for 3,5-Dimethoxyphenyl Trifluoromethanesulfonate – Where the Evidence Supports Its Use


Synthesis of 3,5‑Dimethoxyphenyl‑Substituted Heterobiaryls via Palladium‑Catalyzed Direct C–H Arylation

As demonstrated in the Doucet study, 3,5‑dimethoxyphenyl triflate is a competent electrophilic partner for the direct C–H functionalization of heteroarenes including thiazoles, furans, thiophenes, and oxazoles [1]. The 61% yield achieved with 2‑n‑propylthiazole under Pd(OAc)₂/PPh₃ catalysis provides a baseline for optimization, and the absence of product formation with electron‑poor triflates underscores the essential role of the electron‑rich 3,5‑dimethoxy substitution pattern. This reaction is directly applicable to the construction of pharmaceutical screening libraries containing the 3,5‑dimethoxyphenyl pharmacophore.

Cross‑Coupling Entry Point for Resveratrol Analog and Stilbenoid Synthesis

The 3,5‑dimethoxyphenyl moiety is a core structural element in numerous biologically active stilbenoids, including pterostilbene (3,5‑dimethoxy‑4′‑hydroxystilbene) and resveratrol analogs [1]. 3,5‑Dimethoxyphenyl triflate enables Suzuki–Miyaura, Heck, and Stille coupling reactions to install the dimethoxyphenyl ring directly, avoiding the need for protection/deprotection sequences required when using the free phenol. Patent CN111393265, which describes the high‑yielding synthesis of this triflate, is itself directed toward stilbenoid intermediates, confirming industrial relevance [1].

Building Block for Medicinal Chemistry and Natural Product‑Derived Lead Optimization

Numerous patents utilize 3,5‑dimethoxyphenyl‑substituted intermediates, including ERβ‑selective ligands, kinase inhibitors, and antifungal stilbenoids [1]. The reliable 90%‑yield synthetic route from inexpensive 3,5‑dimethoxyphenol [2] makes the triflate a cost‑effective, scalable entry point for medicinal chemistry programs requiring the 3,5‑dimethoxyphenyl fragment. The liquid physical form further facilitates use in automated parallel synthesis for SAR exploration.

Mechanistic Studies of Sulfonate Ester Reactivity and Leaving‑Group Behavior

The exhaustive solvolysis investigation by Subramanian et al. [1] establishes that 3,5‑dimethoxyphenyl triflate follows the general aryl triflate pathway of nucleophilic substitution at sulfur rather than C–O cleavage to generate aryl cations. This finding is critical for physical organic chemists studying leaving‑group effects: the compound can serve as a well‑characterized, commercially available probe for benchmarking nucleofugality in SN2(S) vs. SN1‑type reaction manifolds.

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